N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide
Description
N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core fused to a pyrrolidin-3-yl group and a 4-(isopropylthio)phenylacetamide side chain. The triazolopyridazine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-14(2)28-17-5-3-15(4-6-17)11-20(27)22-16-9-10-25(12-16)19-8-7-18-23-21-13-26(18)24-19/h3-8,13-14,16H,9-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRRCNIRDPRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure
The molecular structure of the compound includes:
- A triazolo[4,3-b]pyridazine core.
- A pyrrolidine ring.
- An isopropylthio phenyl acetamide moiety.
This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant biological activities. Notably, this compound has been studied for its potential as an inhibitor of key biological pathways involved in disease processes.
Key Biological Activities
-
Anticancer Activity :
- Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of triazolo-pyridazines have been reported to inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy .
- In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits PD-1/PD-L1 interaction | |
| Anti-inflammatory | Significant reduction in edema | |
| Antimicrobial | Effective against E. coli and S. aureus |
Detailed Case Studies
-
Inhibition of PD-1/PD-L1 Interaction :
A study designed a series of triazolo-pyridazines that effectively inhibited the PD-1/PD-L1 pathway, showing an IC50 value as low as 92.3 nM for one derivative (A22). This suggests potential for development into therapeutic agents for cancer treatment . -
Anti-inflammatory Testing :
In a controlled experiment using the carrageenan model for inflammation, the compound was tested alongside Indomethacin. The results indicated a significant percentage reduction in paw edema at various dosages, supporting its potential use as an anti-inflammatory agent . -
Antimicrobial Efficacy :
A comprehensive evaluation of the compound's antimicrobial activity revealed moderate effectiveness against various bacterial strains when compared to established antibiotics like Streptomycin and Nystatin .
Comparison with Similar Compounds
Core Structural Variations
Functional Group Analysis
- Pyrrolidin-3-yl vs. Phenyl Linkage : The target compound’s pyrrolidine linker introduces a saturated nitrogen heterocycle, which may improve aqueous solubility and provide hydrogen-bonding opportunities compared to the rigid phenyl group in 891117-12-7 . This could enhance binding to polar kinase domains.
- Isopropylthio vs. Ethoxy : The isopropylthio group in the target compound is more lipophilic and sterically demanding than the ethoxy group in 891117-12-5. This may prolong half-life due to reduced oxidative metabolism (thioethers are generally more stable than ethers) but could also limit solubility .
- Methyl Substitution on Triazolopyridazine : Analogs like 894067-38-0 feature a methyl group on the triazolopyridazine core, which may modestly affect electron density and steric interactions at the binding site compared to the unsubstituted core in the target compound .
Hypothesized Pharmacological Differences
- Target Affinity : The pyrrolidine and isopropylthio groups in the target compound may confer higher selectivity for kinases or receptors sensitive to bulky, lipophilic substituents.
- Metabolic Stability : The isopropylthio group’s resistance to cytochrome P450-mediated oxidation could improve metabolic stability over ethoxy-containing analogs .
- Solubility-Bioavailability Trade-off : While the pyrrolidine may enhance solubility, the isopropylthio group’s hydrophobicity might reduce oral bioavailability, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
